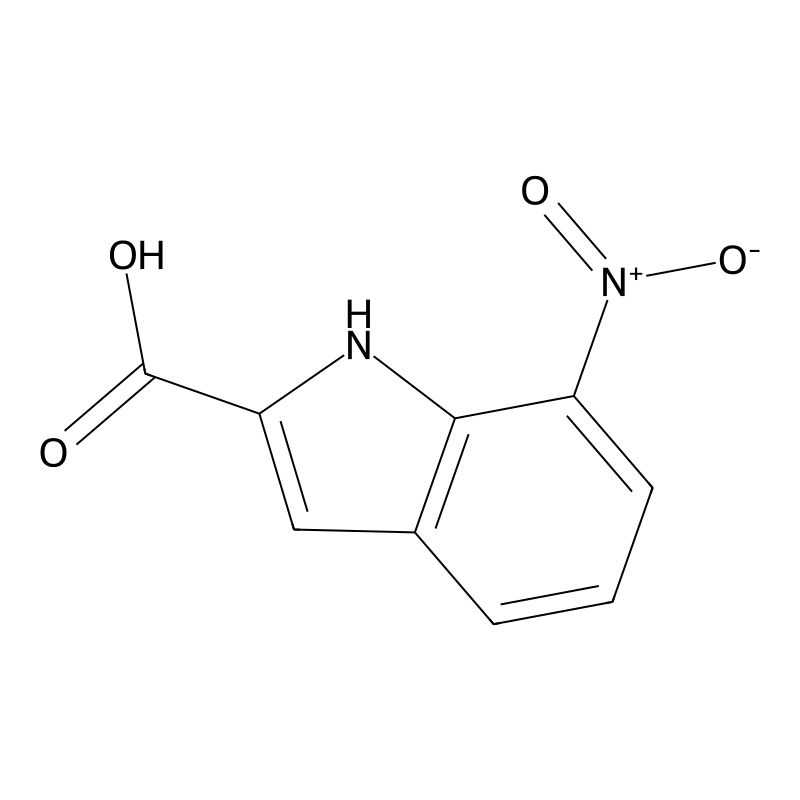

7-Nitroindole-2-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Organic Synthesis Precursor

-NICA is a versatile building block for the synthesis of diverse organic molecules due to the presence of the reactive nitro and carboxylic acid functional groups. Researchers can manipulate these groups to create new carbon-carbon bonds and introduce other functionalities. Studies have shown its application in the synthesis of:

Material Science Applications

The unique structure of 7-NICA makes it a potential candidate for developing novel materials with interesting properties. Research suggests its possible applications in:

7-Nitroindole-2-carboxylic acid is a chemical compound with the molecular formula C₉H₆N₂O₄ and a molecular weight of 206.15 g/mol. It is characterized by the presence of a nitro group at the 7-position of the indole ring and a carboxylic acid group at the 2-position. This compound typically appears as a yellow to orange powder and is soluble in various organic solvents. Its unique structure contributes to its diverse biological activities and applications in research and industry .

- Acid-Base Reactions: The carboxylic acid group can donate protons, allowing it to participate in acid-base reactions.

- Nucleophilic Substitution: The nitro group can act as an electron-withdrawing group, making the indole ring more susceptible to nucleophilic attack.

- Reduction Reactions: The nitro group can be reduced to an amine, which can further participate in various coupling reactions.

These reactions make 7-nitroindole-2-carboxylic acid versatile for synthetic applications in organic chemistry .

7-Nitroindole-2-carboxylic acid exhibits significant biological activities, including:

- Antimicrobial Properties: It has shown efficacy against various bacterial strains, making it a candidate for developing new antibiotics.

- Neuroprotective Effects: Research indicates that this compound may protect neuronal cells from oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases.

- Inhibition of Enzymatic Activity: It has been studied for its ability to inhibit certain enzymes, which could be useful in drug design for conditions like cancer or metabolic disorders .

The synthesis of 7-nitroindole-2-carboxylic acid can be achieved through several methods:

- Nitration of Indole Derivatives: Starting from indole, nitration can introduce the nitro group at the 7-position using reagents like nitric acid and sulfuric acid.

- Carboxylation Reactions: The introduction of the carboxylic acid group can be accomplished through reactions such as Kolbe electrolysis or by using carbon dioxide in the presence of bases.

- Multi-step Synthesis: Combining various organic reactions (e.g., Friedel-Crafts acylation followed by nitration) can yield this compound efficiently.

These methods allow for the production of high-purity 7-nitroindole-2-carboxylic acid suitable for research and industrial applications .

7-Nitroindole-2-carboxylic acid is utilized in various fields:

- Pharmaceutical Development: Its biological activities make it a candidate for drug discovery, particularly in developing antimicrobial and neuroprotective agents.

- Biochemical Research: It serves as a tool compound in studies involving enzyme inhibition and cellular signaling pathways.

- Chemical Synthesis: The compound is used as an intermediate in synthesizing other complex organic molecules due to its reactive functional groups .

Research on interaction studies involving 7-nitroindole-2-carboxylic acid has focused on:

- Protein Binding: Investigating how this compound interacts with proteins can provide insights into its mechanism of action in biological systems.

- Enzyme Inhibition Assays: Studies have demonstrated its potential to inhibit specific enzymes, which could lead to therapeutic applications.

- Cellular Uptake Mechanisms: Understanding how this compound enters cells may enhance its effectiveness as a drug candidate .

Several compounds share structural similarities with 7-nitroindole-2-carboxylic acid. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Indole-2-carboxylic acid | Indole ring with a carboxylic acid | Lacks nitro group; primarily studied for its role in plant biology. |

| 5-Nitroindole | Nitro group at the 5-position | Exhibits different biological activities compared to 7-nitroindole derivatives. |

| 1H-Indole-3-acetic acid | Indole ring with an acetic acid group | Used mainly as a plant growth regulator; less focus on antimicrobial properties. |

These compounds highlight the uniqueness of 7-nitroindole-2-carboxylic acid due to its specific position of functional groups, contributing to its distinct biological activities and synthetic versatility .

7-Nitroindole-2-carboxylic acid exhibits characteristic thermal properties that reflect its molecular structure incorporating both the indole heterocycle and the electron-withdrawing nitro group. The compound demonstrates moderate thermal stability with a well-defined melting point that varies slightly depending on the measurement conditions and purity specifications [1] [2] [3].

The melting point of 7-nitroindole-2-carboxylic acid has been reported with slight variations across different sources. ChemicalBook reports a melting point of 260-261°C [1] [4], while FUJIFILM Wako Chemical Corporation specifies a range of 264-266°C [2] [3] [5]. These variations likely reflect differences in measurement protocols, heating rates, and sample purity levels. The compound's relatively high melting point indicates strong intermolecular forces, primarily attributed to hydrogen bonding between carboxylic acid groups and potential π-π stacking interactions between the aromatic indole rings.

Table 1: Basic Physicochemical Properties of 7-Nitroindole-2-carboxylic acid

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₆N₂O₄ | [1] [6] [7] |

| Molecular Weight | 206.15-206.16 g/mol | [1] [6] [7] |

| CAS Number | 6960-45-8 | [1] [6] [7] |

| IUPAC Name | 7-nitro-1H-indole-2-carboxylic acid | [1] [6] [7] |

| Melting Point (°C) | 260-261°C (ChemicalBook) / 264-266°C (FUJIFILM Wako) | [1] [2] [3] |

| Boiling Point (°C) (estimated) | 344.99°C (rough estimate) | [1] |

| Density (g/cm³) (estimated) | 1.4588 (rough estimate) | [1] |

| Refractive Index (estimated) | 1.5570 (estimate) | [1] |

| Appearance | Tan solid / Slightly yellow to yellowish brown crystals | [1] [2] [3] |

| Color | Light yellow to yellow / Yellow to orange to pale brown | [1] [6] [8] |

The estimated boiling point of approximately 345°C suggests thermal decomposition would likely occur before the normal boiling point is reached [1]. Nitroaromatic compounds are known to undergo thermal decomposition at elevated temperatures, with the nitro group serving as a potential source of thermal instability [9] [10]. Research on related nitroaromatic compounds indicates that thermal decomposition typically begins at temperatures ranging from 270-310°C [9], which aligns with the proximity of the estimated boiling point to the melting point range.

Phase behavior studies indicate that 7-nitroindole-2-carboxylic acid exists as a crystalline solid under ambient conditions, with a density estimated at 1.4588 g/cm³ [1]. The crystalline nature is evidenced by its appearance as yellowish brown crystals to crystalline powder [2] [3] [5]. The compound demonstrates photosensitivity, requiring storage in dark conditions to prevent degradation [11] [2]. This photosensitivity is characteristic of nitroaromatic compounds, where UV light can initiate photochemical reactions leading to decomposition.

Solvation Parameters and Partition Coefficients

The solvation behavior of 7-nitroindole-2-carboxylic acid reflects the complex interplay between its polar carboxylic acid functionality and the aromatic indole system modified by the electron-withdrawing nitro group. The compound exhibits limited aqueous solubility, being classified as insoluble in water [1] [4] [12]. This hydrophobic character is primarily attributed to the extended aromatic system, despite the presence of polar functional groups.

Table 2: Solubility and Partition Properties

| Solvent/Property | Value | Reference |

|---|---|---|

| Water Solubility | Insoluble | [1] [4] [12] |

| DMSO Solubility | >20 mg/mL | [1] [4] [12] |

| LogP (predicted) | Not specifically reported for 7-nitro derivative | [11] |

| LogKow | 1.7539 (Apollo Scientific data) | [11] |

| Storage Temperature | 2-8°C / 2-10°C | [11] [2] [3] |

| Stability | Light sensitive, Store under argon | [11] [2] [3] |

In contrast to its poor water solubility, 7-nitroindole-2-carboxylic acid demonstrates enhanced solubility in polar aprotic solvents. The compound shows good solubility in dimethyl sulfoxide (DMSO) with concentrations exceeding 20 mg/mL [1] [4] [12]. This solubility pattern is consistent with compounds containing both aromatic and polar functionalities, where polar aprotic solvents can effectively solvate both the aromatic system and the polar groups without competing hydrogen bonding.

The octanol-water partition coefficient (LogKow) has been reported as 1.7539 according to Apollo Scientific safety data [11]. This moderate LogKow value indicates a balanced lipophilic-hydrophilic character, suggesting the compound would have moderate bioaccumulation potential but low mobility in aquatic environments. The relatively low LogKow compared to purely aromatic compounds reflects the influence of the polar carboxylic acid and nitro functionalities.

Bioaccumulation potential is classified as low based on the LogKow value [11], which is consistent with the presence of ionizable carboxylic acid functionality that would enhance water solubility at physiological pH values. The soil mobility is predicted to be low with a KOC value of 102.7 [11], indicating moderate to strong adsorption to soil organic matter.

pH-Dependent Speciation Analysis

The acid-base behavior of 7-nitroindole-2-carboxylic acid is dominated by the carboxylic acid functionality, with the predicted pKa value of 4.03 ± 0.30 [1] [13]. This pKa value is typical for aromatic carboxylic acids, where the electron-withdrawing nature of the aromatic system and the additional nitro group would be expected to lower the pKa compared to simple aliphatic carboxylic acids.

Table 3: Acid-Base Properties

| Property | Value | Reference |

|---|---|---|

| pKa (predicted) | 4.03 ± 0.30 | [1] [13] |

| pKa (ethyl ester) | 11.98 ± 0.30 (for ethyl ester) | [14] |

| pH-dependent behavior | Typical carboxylic acid behavior expected | Based on carboxylic acid structure |

| Ionization state | Carboxylate anion formation at high pH | Based on carboxylic acid structure |

The pH-dependent speciation follows the typical pattern expected for a carboxylic acid. At pH values below the pKa (4.03), the compound exists predominantly in its neutral, protonated form. As the pH increases above the pKa, progressive deprotonation occurs, forming the carboxylate anion. At physiological pH (approximately 7.4), the compound would exist predominantly as the deprotonated carboxylate anion, which would significantly enhance its water solubility compared to the neutral form.

The presence of the nitro group at the 7-position provides additional electron-withdrawing character that stabilizes the carboxylate anion through resonance effects. This stabilization contributes to the relatively low pKa value compared to simple indole-2-carboxylic acid derivatives. The indole nitrogen (NH) does not significantly participate in acid-base equilibria under normal conditions, as indole derivatives typically have pKa values for the NH group in the range of 16-17.

For comparative context, the ethyl ester derivative of 7-nitroindole-2-carboxylic acid shows a predicted pKa of 11.98 ± 0.30 [14], which likely corresponds to the indole NH rather than any carboxylic acid functionality, since the carboxylic acid is protected as an ester in this derivative.

Solid-State Characterization Techniques

The solid-state characterization of 7-nitroindole-2-carboxylic acid reveals important structural and analytical properties that are essential for pharmaceutical and research applications. Multiple analytical techniques have been employed to characterize this compound, providing comprehensive insight into its solid-state properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy has been extensively used for characterization, with multiple suppliers reporting 1H NMR spectra consistent with the expected structure [15] [2] [3] [5]. FUJIFILM Wako specifies a purity of 96+% by NMR analysis [2] [3] [5], indicating high-quality crystalline material. The NMR data confirm the presence of the characteristic indole protons, the carboxylic acid functionality, and the nitro group substitution pattern.

High-Performance Liquid Chromatography (HPLC) analysis demonstrates purity levels ranging from 95.0% to greater than 98% [6] [16] [17] [18]. Multiple suppliers employ HPLC as a primary purity assessment method, with Thermo Fisher Scientific specifying ≥95.0% by silylated gas chromatography [6] [8] [16] and ≥95.0 to ≤105.0% by aqueous acid-base titration [6] [8] [16]. These multiple analytical approaches provide robust confirmation of compound identity and purity.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

GHS Hazard Statements

H315 (11.63%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H334 (88.37%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H335 (11.63%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard

Other CAS

Wikipedia

General Manufacturing Information

Dates

2: Jobson AG, Lountos GT, Lorenzi PL, Llamas J, Connelly J, Cerna D, Tropea JE, Onda A, Zoppoli G, Kondapaka S, Zhang G, Caplen NJ, Cardellina JH 2nd, Yoo SS, Monks A, Self C, Waugh DS, Shoemaker RH, Pommier Y. Cellular inhibition of checkpoint kinase 2 (Chk2) and potentiation of camptothecins and radiation by the novel Chk2 inhibitor PV1019 [7-nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide]. J Pharmacol Exp Ther. 2009 Dec;331(3):816-26. doi: 10.1124/jpet.109.154997. PubMed PMID: 19741151; PubMed Central PMCID: PMC2784710.

3: Madhusudan S, Smart F, Shrimpton P, Parsons JL, Gardiner L, Houlbrook S, Talbot DC, Hammonds T, Freemont PA, Sternberg MJ, Dianov GL, Hickson ID. Isolation of a small molecule inhibitor of DNA base excision repair. Nucleic Acids Res. 2005 Aug 19;33(15):4711-24. PubMed PMID: 16113242; PubMed Central PMCID: PMC1188083.

4: Choi YJ, Li H, Son MY, Wang XH, Fornsaglio JL, Sobol RW, Lee M, Vijg J, Imholz S, Dollé ME, van Steeg H, Reiling E, Hasty P. Deletion of individual Ku subunits in mice causes an NHEJ-independent phenotype potentially by altering apurinic/apyrimidinic site repair. PLoS One. 2014 Jan 23;9(1):e86358. doi: 10.1371/journal.pone.0086358. PubMed PMID: 24466051; PubMed Central PMCID: PMC3900520.

5: Kotera N, Poyer F, Granzhan A, Teulade-Fichou MP. Efficient inhibition of human AP endonuclease 1 (APE1) via substrate masking by abasic site-binding macrocyclic ligands. Chem Commun (Camb). 2015 Nov 14;51(88):15948-51. doi: 10.1039/c5cc06084b. PubMed PMID: 26377038.

6: Naidu MD, Agarwal R, Pena LA, Cunha L, Mezei M, Shen M, Wilson DM 3rd, Liu Y, Sanchez Z, Chaudhary P, Wilson SH, Waring MJ. Lucanthone and its derivative hycanthone inhibit apurinic endonuclease-1 (APE1) by direct protein binding. PLoS One. 2011;6(9):e23679. doi: 10.1371/journal.pone.0023679. PubMed PMID: 21935361; PubMed Central PMCID: PMC3174134.

7: Hajkova P, Jeffries SJ, Lee C, Miller N, Jackson SP, Surani MA. Genome-wide reprogramming in the mouse germ line entails the base excision repair pathway. Science. 2010 Jul 2;329(5987):78-82. doi: 10.1126/science.1187945. PubMed PMID: 20595612; PubMed Central PMCID: PMC3863715.

8: Naidu MD, Mason JM, Pica RV, Fung H, Peña LA. Radiation resistance in glioma cells determined by DNA damage repair activity of Ape1/Ref-1. J Radiat Res. 2010;51(4):393-404. PubMed PMID: 20679741.

9: Jensen NF, Agama K, Roy A, Smith DH, Pfister TD, Rømer MU, Zhang HL, Doroshow JH, Knudsen BR, Stenvang J, Brünner N, Pommier Y. Characterization of DNA topoisomerase I in three SN-38 resistant human colon cancer cell lines reveals a new pair of resistance-associated mutations. J Exp Clin Cancer Res. 2016 Mar 31;35:56. doi: 10.1186/s13046-016-0335-x. PubMed PMID: 27029323; PubMed Central PMCID: PMC4815242.

10: Koll TT, Feis SS, Wright MH, Teniola MM, Richardson MM, Robles AI, Bradsher J, Capala J, Varticovski L. HSP90 inhibitor, DMAG, synergizes with radiation of lung cancer cells by interfering with base excision and ATM-mediated DNA repair. Mol Cancer Ther. 2008 Jul;7(7):1985-92. doi: 10.1158/1535-7163.MCT-07-2104. PubMed PMID: 18645008; PubMed Central PMCID: PMC2671002.